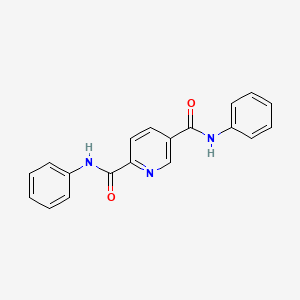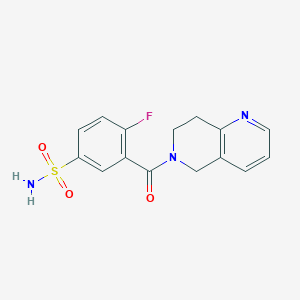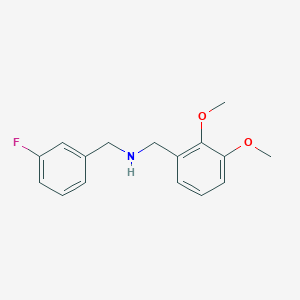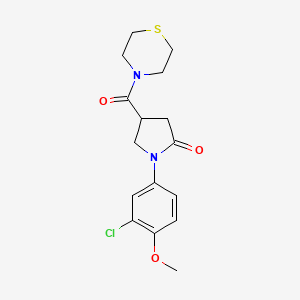
N,N'-diphenyl-2,5-pyridinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-diphenyl-2,5-pyridinedicarboxamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 368.42 g/mol.
Scientific Research Applications
N,N'-diphenyl-2,5-pyridinedicarboxamide has been extensively studied for its potential applications in various fields such as materials science, analytical chemistry, and biomedical research. In materials science, N,N'-diphenyl-2,5-pyridinedicarboxamide is used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. In analytical chemistry, N,N'-diphenyl-2,5-pyridinedicarboxamide is used as a chelating agent for the determination of metal ions in complex matrices. In biomedical research, N,N'-diphenyl-2,5-pyridinedicarboxamide has been studied for its potential as an anticancer agent, antimicrobial agent, and as a fluorescent probe for the detection of amyloid fibrils.
Mechanism of Action
The mechanism of action of N,N'-diphenyl-2,5-pyridinedicarboxamide is not well understood. However, it is known to bind to metal ions such as zinc and copper, which are important for various biological processes. N,N'-diphenyl-2,5-pyridinedicarboxamide has been shown to inhibit the activity of metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition may contribute to N,N'-diphenyl-2,5-pyridinedicarboxamide's potential as an anticancer agent.
Biochemical and Physiological Effects:
N,N'-diphenyl-2,5-pyridinedicarboxamide has been shown to have low toxicity in vitro and in vivo. However, it has been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. N,N'-diphenyl-2,5-pyridinedicarboxamide has also been shown to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-diphenyl-2,5-pyridinedicarboxamide in lab experiments is its high purity and stability. N,N'-diphenyl-2,5-pyridinedicarboxamide is also readily available and relatively inexpensive. However, N,N'-diphenyl-2,5-pyridinedicarboxamide has limited solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N,N'-diphenyl-2,5-pyridinedicarboxamide is not well understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of N,N'-diphenyl-2,5-pyridinedicarboxamide. One potential area of research is the development of N,N'-diphenyl-2,5-pyridinedicarboxamide-based metal-organic frameworks for gas storage and separation. Another area of research is the use of N,N'-diphenyl-2,5-pyridinedicarboxamide as a chelating agent for the determination of metal ions in biological samples. Additionally, further studies are needed to understand the mechanism of action of N,N'-diphenyl-2,5-pyridinedicarboxamide and its potential applications as an anticancer and antimicrobial agent.
Synthesis Methods
The synthesis of N,N'-diphenyl-2,5-pyridinedicarboxamide involves the reaction between 2,5-diaminopyridine and diphenylchlorophosphate in the presence of triethylamine. The reaction yields N,N'-diphenyl-2,5-pyridinediamine, which is then treated with oxalyl chloride to form N,N'-diphenyl-2,5-pyridinedicarboxamide. The purity of N,N'-diphenyl-2,5-pyridinedicarboxamide can be improved by recrystallization from ethanol.
properties
IUPAC Name |
2-N,5-N-diphenylpyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(21-15-7-3-1-4-8-15)14-11-12-17(20-13-14)19(24)22-16-9-5-2-6-10-16/h1-13H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFSCPKAHMFATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-diphenyl-2,5-pyridinedicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5637447.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5637449.png)
![4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-sulfonamide](/img/structure/B5637466.png)
![4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5637473.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)
![1-methyl-N-1-oxaspiro[4.5]dec-3-yl-1H-indole-6-carboxamide](/img/structure/B5637477.png)
![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)


![N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5637504.png)

![10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5637532.png)